1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine 1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine
Brand Name: Vulcanchem
CAS No.: 14855-31-3
VCID: VC21115901
InChI: InChI=1S/C22H27NO6/c1-15(25)23-19-21(27-13-16-8-4-2-5-9-16)20(26)18(12-24)29-22(19)28-14-17-10-6-3-7-11-17/h2-11,18-22,24,26H,12-14H2,1H3,(H,23,25)
SMILES: CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OCC3=CC=CC=C3
Molecular Formula: C22H27NO6
Molecular Weight: 401.5 g/mol

1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine

CAS No.: 14855-31-3

Cat. No.: VC21115901

Molecular Formula: C22H27NO6

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine - 14855-31-3

Specification

CAS No. 14855-31-3
Molecular Formula C22H27NO6
Molecular Weight 401.5 g/mol
IUPAC Name N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide
Standard InChI InChI=1S/C22H27NO6/c1-15(25)23-19-21(27-13-16-8-4-2-5-9-16)20(26)18(12-24)29-22(19)28-14-17-10-6-3-7-11-17/h2-11,18-22,24,26H,12-14H2,1H3,(H,23,25)
Standard InChI Key IYODMICTBRMKGJ-UHFFFAOYSA-N
SMILES CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OCC3=CC=CC=C3
Canonical SMILES CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OCC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator